7H-Oxazolo[3,2-C]pyrimidine
CAS No.: 40369-39-9
Cat. No.: VC18708591
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40369-39-9 |
|---|---|
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| IUPAC Name | 7H-[1,3]oxazolo[3,2-c]pyrimidine |
| Standard InChI | InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2 |
| Standard InChI Key | SAMGSNPKYYTBHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C2N(C=CO2)C=N1 |
Introduction
Structural and Molecular Characteristics
Fundamental Chemical Identity
7H-Oxazolo[3,2-C]pyrimidine (IUPAC name: 7H- oxazolo[3,2-c]pyrimidine) is defined by a bicyclic framework where the oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyrimidine ring (a six-membered diazine). The molecular formula is C₆H₆N₂O, with a molecular weight of 122.12 g/mol. Its planar aromatic structure enables π-π stacking interactions and hydrogen bonding, critical for binding biological targets .
Table 1: Molecular Properties of 7H-Oxazolo[3,2-C]pyrimidine
| Property | Value |
|---|---|
| CAS No. | 40369-39-9 |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.12 g/mol |
| SMILES | C1C=C2N(C=CO2)C=N1 |
| InChI Key | SAMGSNPKYYTBHJ-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Insights
Nuclear magnetic resonance (NMR) studies of analogous oxazolo-pyrimidines reveal distinct signals for the oxazole and pyrimidine protons. For example, in 7-aminooxazolo[5,4-d]pyrimidines, the NH₂ group resonates at δ 6.8–7.2 ppm in ¹H NMR, while pyrimidine protons appear downfield (δ 8.1–8.9 ppm) . X-ray crystallography of related compounds confirms coplanar ring systems with bond lengths consistent with aromatic conjugation (C–N: 1.33–1.37 Å; C–O: 1.36 Å) .
Synthetic Methodologies
Traditional Cyclocondensation Approaches
Early syntheses relied on cyclocondensation of 2-aminothiazoles or 2-amino-oxazoles with alkynoates. For instance, reacting 2-aminothiazole with ethyl trifluorobut-2-ynoate under transition-metal-free conditions yields fluorinated thiazolo[3,2-a]pyrimidin-7-ones . Although this method achieves regioselectivity, non-fluorinated analogs like 7H-Oxazolo[3,2-C]pyrimidine require modified substrates.
Modern One-Pot Strategies
Recent advances employ one-pot reactions to streamline synthesis. A representative protocol involves:
-
Dissolving 2-amino-oxazole in dry methanol under argon.
-
Dropwise addition of alkynoate derivatives at 0°C.
-
Heating at 70°C for 12 hours to facilitate cyclization .
This method affords yields of 60–88% and eliminates costly catalysts, though solvent choice (e.g., methanol vs. dioxane) impacts efficiency .
Table 2: Optimization of Synthesis Conditions
| Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminooxazole | Methanol | 70 | 68 |
| 2-Aminothiazole | Dioxane | 80 | 75 |
Physicochemical and Pharmacokinetic Properties
The compound’s low molecular weight (122.12 g/mol) and moderate lipophilicity (calculated LogP: 1.2) suggest favorable membrane permeability. Aqueous solubility is limited (≈0.5 mg/mL at pH 7.4) due to its aromaticity, necessitating prodrug strategies for bioavailability . Stability studies indicate degradation <10% under ambient conditions over 6 months, though photolysis accelerates decomposition .
Biological Activities and Mechanisms
Immunomodulatory Effects
Select derivatives suppress pro-inflammatory cytokines (TNF-α, IL-6) by >50% at 10 μM, likely through interference with NF-κB signaling . Compound SCM9 (a 7-amino derivative) reduces lymphocyte proliferation by 70% in mixed lymphocyte reactions, outperforming cyclosporine A .
| Activity | Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| VEGFR-2 Inhibition | Kinase domain | 1.2 μM | Enzyme assay |
| Cytokine Suppression | NF-κB pathway | 10 μM (EC₅₀) | Macrophages |
| Antiproliferative | MCF-7 cells | 5.6 μM | Cell culture |
Applications in Drug Discovery
Kinase Inhibitor Development
The scaffold’s ability to mimic adenine makes it a privileged structure for kinase inhibitors. Modifications at the 2- and 5-positions modulate selectivity; bromine substitution enhances binding to tyrosine kinases, while aryl groups improve solubility .
Antiviral Agents
Preliminary screens identify activity against RNA viruses (e.g., influenza A, IC₅₀: 8.3 μM) via RdRp inhibition . The oxazole ring’s electronegativity may disrupt viral capsid assembly, though mechanistic studies are ongoing.
Challenges and Future Directions
Current limitations include poor oral bioavailability and off-target effects on adenosine receptors. Strategies to address these include:
-
Prodrug design: Esterification of the pyrimidine nitrogen to enhance solubility.
-
Selective functionalization: Suzuki-Miyaura coupling to introduce polar groups (e.g., -OH, -NH₂) without compromising activity . Ongoing clinical trials on analogs (e.g., oxazolo[5,4-d]pyrimidines) will inform optimization strategies for this scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume